Iocetamic acid

Übersicht

Beschreibung

Iocetamic acid, known by its trade name Cholebrin, is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging of the gall bladder . It was first prepared at Dagra Pharmaceuticals in The Netherlands in 1967 . The compound enhances the visibility of structures or fluids within the body during X-ray imaging, making it a valuable diagnostic aid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iocetamic acid is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of iodine and other reagents under controlled temperature and pressure to ensure the correct substitution and formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out in batch reactors, and the final product is purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iocetaminsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene jodierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Jodatome am Benzolring verändern.

Substitution: Substitutionsreaktionen können die Acetamidgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene jodierte Derivate und substituierte Benzolverbindungen, die in verschiedenen chemischen und pharmazeutischen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Iocetaminsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und analytischen Chemie verwendet.

Biologie: Wird in biologischen Studien eingesetzt, um biologische Prozesse zu verfolgen und zu visualisieren.

Medizin: Wird hauptsächlich als Kontrastmittel in der diagnostischen Bildgebung verwendet, um die Sichtbarkeit von inneren Strukturen zu verbessern.

Industrie: Wird bei der Herstellung anderer jodierter Verbindungen und als Standard in Qualitätskontrollprozessen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Iocetaminsäure beruht auf ihrer Fähigkeit, Röntgenstrahlen aufgrund der Anwesenheit von Jodatomen zu absorbieren. Nach der Verabreichung reichert sich die Verbindung in der Gallenblase an und sorgt für einen klaren Kontrast auf Röntgenbildern. Dies ermöglicht eine detaillierte Visualisierung der Gallenblase und der umliegenden Strukturen und unterstützt die Diagnose verschiedener Erkrankungen .

Ähnliche Verbindungen:

Iopansäure: Ein weiteres jodhaltiges Kontrastmittel, das für ähnliche diagnostische Zwecke verwendet wird.

Iodipamid: Wird in der Cholezystographie und anderen bildgebenden Verfahren eingesetzt.

Iodixanol: Ein nicht-ionisches, jodhaltiges Kontrastmittel, das in verschiedenen bildgebenden Verfahren verwendet wird.

Vergleich: Iocetaminsäure ist aufgrund ihrer spezifischen Anwendung in der Gallenblasenbildgebung und ihrer besonderen chemischen Struktur, die eine optimale Kontrastverstärkung bietet, einzigartig. Im Vergleich zu Iopansäure und Iodipamid bietet Iocetaminsäure ein anderes pharmakokinetisches Profil und bildgebende Eigenschaften. Iodixanol, das nicht-ionisch ist, hat ein anderes Sicherheits- und Wirksamkeitsprofil als Iocetaminsäure .

Wirkmechanismus

The mechanism of action of iocetamic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When administered, the compound accumulates in the gall bladder, providing a clear contrast on X-ray images. This allows for the detailed visualization of the gall bladder and surrounding structures, aiding in the diagnosis of various conditions .

Vergleich Mit ähnlichen Verbindungen

Iopanoic acid: Another iodinated contrast agent used for similar diagnostic purposes.

Iodipamide: Used in cholecystography and other imaging techniques.

Iodixanol: A non-ionic iodinated contrast agent used in various imaging procedures.

Comparison: Iocetamic acid is unique due to its specific application in gall bladder imaging and its particular chemical structure, which provides optimal contrast enhancement. Compared to iopanoic acid and iodipamide, this compound offers a different pharmacokinetic profile and imaging characteristics. Iodixanol, being non-ionic, has a different safety and efficacy profile compared to this compound .

Biologische Aktivität

Iocetamic acid, also known by its trade name Cholebrin , is an iodinated contrast medium primarily utilized in X-ray imaging, specifically for gallbladder visualization. Its unique chemical structure, which incorporates multiple iodine atoms, enhances its radiopacity, making it a valuable tool in medical diagnostics. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and case studies.

- Chemical Formula : CHINO

- Molecular Weight : 613.96 g/mol

- Melting Point : 224-225°C

- Density : 2.416 g/cm³

- Boiling Point : 658.2°C at 760 mmHg

Pharmacological Profile

This compound functions primarily as a radiopaque agent due to its high iodine content. This property allows for improved visibility of internal structures during imaging procedures. The compound is administered orally and is particularly effective in opacifying the gallbladder and biliary ducts.

The mechanism by which this compound enhances imaging involves the absorption of X-rays due to its iodine content. The high atomic number of iodine increases the contrast between the tissues and the contrast medium, allowing for clearer imaging results.

Clinical Applications

This compound is predominantly used in:

- Cholecystography : To visualize the gallbladder and biliary system.

- Diagnostic Imaging : As a contrast medium in various radiographic procedures.

Safety and Toxicology

This compound has been shown to have a favorable safety profile with minimal toxicity. In animal studies, the LD50 values indicate that it is comparable to other oral cholecystographic agents . However, some adverse reactions have been reported:

- Hypersensitivity Reactions : Skin reactions and other hypersensitivity responses have been observed in a small percentage of patients .

- Thrombocytopenia : A notable case study reported severe thrombocytopenia following ingestion of this compound; however, recovery was complete within a week .

Comparative Studies

A comparative study assessed the effectiveness of this compound against other contrast agents such as calcium ipodate. The findings indicated that while there was no significant difference in gallbladder opacification between the two agents, this compound was superior in visualizing the common bile duct under certain conditions .

| Contrast Agent | Gallbladder Opacification | Common Bile Duct Opacification | Side Effects |

|---|---|---|---|

| This compound (Cholebrin) | Effective | Superior with abnormal liver function | Minimal |

| Calcium Ipodate | Effective | Inferior with abnormal liver function | Higher palpitations |

Case Studies

- Thrombocytopenia Case :

- Comparative Efficacy Study :

Eigenschaften

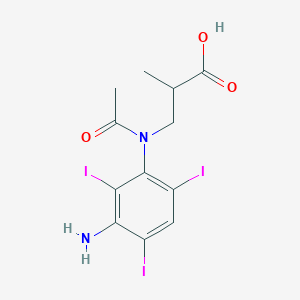

IUPAC Name |

3-(N-acetyl-3-amino-2,4,6-triiodoanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O3/c1-5(12(19)20)4-17(6(2)18)11-8(14)3-7(13)10(16)9(11)15/h3,5H,4,16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVQIUGOUKJHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023149 | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ETHER, BENZENE; SLIGHTLY SOL IN ACETONE, CHLOROFORM, SLIGHTLY SOL IN ALCOHOL | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO LIGHT CREAM-COLORED POWDER | |

CAS No. |

16034-77-8 | |

| Record name | Iocetamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iocetamic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016034778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iocetamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iocetamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOCETAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA675Q0E3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

224-225 °C, ALSO REPORTED MP RANGE 191-212 °C; CONSISTS OF 2 ISOMERS HAVING MELTING POINTS 232 °C & 200-201 °C & PKA'S OF 4.25 & 4.0 RESPECTIVELY; THE LOWER MELTING COMPD IS APPROX TWO TIMES AS SOLUBLE | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.